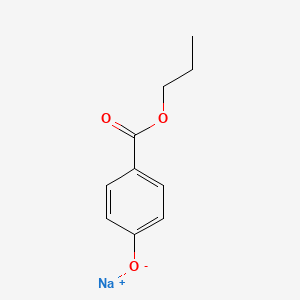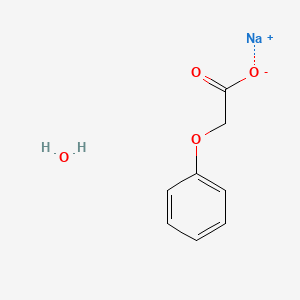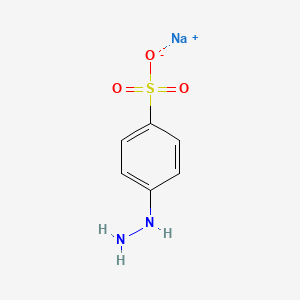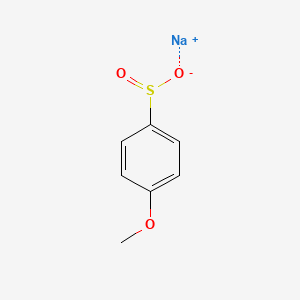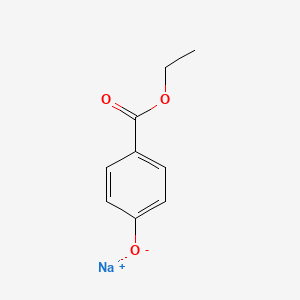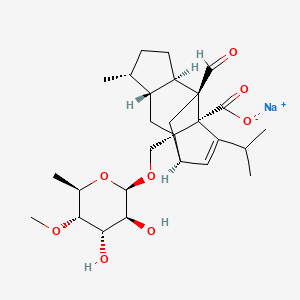
Sordarin sodium salt
Descripción general
Descripción
Sordarin sodium salt is an inhibitor of fungal protein synthesis originally isolated from S. araneosa . It binds to elongation factor 2 (EF-2) in the presence of ribosomes and inhibits the uncoupled GTPase activity of equimolar mixtures of EF-2 and ribosomes from C. albicans .
Molecular Structure Analysis
The molecular formula of this compound is C27H39O8 • Na . It has a formal name of (1R,3aR,4S,4aR,7R,7aR,8aS)-8a- [ [ (6-deoxy-4-O-methyl-β-D-altropyranosyl)oxy]methyl]-4-formyl-4,4a,5,6,7,7a,8,8a-octahydro-7-methyl-3-(1-methylethyl)-1,4-methano-s-indacene-3a(1H)-carboxylic acid, monosodium salt . The structure of this compound is a tetracyclic diterpene glycoside .Physical and Chemical Properties Analysis
This compound has a molecular weight of 514.6 g/mol . It is a solid and is soluble in water .Aplicaciones Científicas De Investigación
Antifungal Activity and Mechanism
Sordarin sodium salt and its derivatives demonstrate potential as antifungal compounds. They function by selectively inhibiting protein synthesis in fungal organisms. This inhibition is achieved through the prevention of the release of translation elongation factor 2 (eEF2) during the translocation step in protein synthesis, effectively blocking the process in fungal cells, but not in mammalian cells due to the high conservation of the fungal and mammalian protein synthesis machineries. This specific inhibition makes sordarin a promising candidate for treating fungal infections (Botet et al., 2008).
Production and Optimization
Sordarin production has been improved through process optimization. Techniques like Design of Experiments (DOE) combined with traditional methods have significantly increased sordarin yields in fermentation flasks, highlighting the potential for scalable production methods (Tully et al., 2007).
Pharmacokinetics and Efficacy in Animal Models
Studies on the pharmacokinetics and efficacy of sordarin derivatives in animal models, like mice and rats, have provided insights into dose optimization for potential human clinical trials. These studies help establish a correlation between pharmacokinetic properties and therapeutic efficacy, which is crucial for effective antifungal treatment (Avilés et al., 2000).
Biosynthesis Pathway
Research into the biosynthesis of sordarin has revealed the involvement of unique pathways, including the identification of a diterpene cyclase involved in its production. Understanding the biosynthesis pathway is essential for the development of synthetic methods for sordarin production, which can be crucial for its large-scale manufacturing (Kudo et al., 2016).
Distribution Across Fungi
Sordarins, including sordarin, are produced by various fungi, and their distribution across different fungal groups has been studied. This research provides insights into the natural occurrence and diversity of sordarin-producing fungi, which can be useful for sourcing and studying natural sordarins (Vicente et al., 2009).
Mecanismo De Acción
Target of Action
Sordarin sodium salt is a potent inhibitor of eukaryotic protein synthesis with selectivity for the fungal translation machinery . The primary target of Sordarin is the elongation factor EF-2 , which plays a crucial role in protein synthesis.
Mode of Action
This compound interacts with its target, EF-2, by blocking ribosomal translocation . It stabilizes the EF2-ribosome complex in a manner similar to that of fusidic acid in the bacterial system . Additional cellular components, including rpP0, an essential protein of the ribosomal large subunit stalk, are involved in its mechanism of action .
Biochemical Pathways
This compound affects the protein synthesis pathway in fungi . By inhibiting the function of EF-2, it disrupts the elongation step of the translational cycle . This unique mode of action contrasts with typical antifungals, which target the cell membrane .
Pharmacokinetics
It is soluble in water up to 10 mg/ml , which could potentially influence its absorption and distribution in the body
Result of Action
The result of this compound’s action is the inhibition of protein synthesis in fungi . This leads to an antifungal effect, as it was shown to inhibit in vitro translation in the pathogenic fungi C. albicans, C. glabrata, and C. neoformans .
Action Environment
It is known that the product is stable for 2 years when stored desiccated at -20 °c . Aqueous solutions are stable at –20 °C for at least 6 months . These storage conditions suggest that temperature and humidity could be important environmental factors for the stability of this compound.
Safety and Hazards
The safety data sheet for Sordarin sodium salt advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Direcciones Futuras
The unique mechanism of action of Sordarin sodium salt, acting on the fungal translational machinery, makes it a promising candidate for the development of new antifungal compounds . A recent study has identified a concise pathway in the biosynthesis of Sordarin, disclosing a new strategy used by nature for the formation of the rearranged diterpene skeleton .
Análisis Bioquímico
Biochemical Properties
Sordarin sodium salt plays a crucial role in biochemical reactions by targeting the elongation factor 2 (EF-2) in fungal cells. This interaction inhibits the protein synthesis machinery, specifically blocking ribosomal translocation. The compound binds to the EF-2-ribosome complex, stabilizing it in a manner similar to fusidic acid in bacterial systems . This selective inhibition of fungal protein synthesis makes this compound a valuable tool in antifungal research and therapy.
Cellular Effects
This compound exerts significant effects on various types of cells, particularly fungal cells. By inhibiting protein synthesis, it disrupts essential cellular processes, leading to the cessation of cell growth and division. This compound influences cell signaling pathways, gene expression, and cellular metabolism by preventing the production of vital proteins . The impact on cell function is profound, as it effectively halts the proliferation of fungal cells, making it a potent antifungal agent.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the elongation factor 2 (EF-2) in the presence of ribosomes. This binding inhibits the uncoupled GTPase activity of EF-2, preventing the translocation step of protein synthesis . The compound’s structure allows it to interact specifically with fungal EF-2, thereby selectively inhibiting fungal protein synthesis without affecting mammalian cells. This selective inhibition is crucial for its effectiveness as an antifungal agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable when stored at -20°C and maintains its antifungal activity for extended periods . Degradation can occur if not stored properly, leading to a decrease in its effectiveness. Long-term studies have shown that this compound continues to inhibit fungal growth over extended periods, making it a reliable antifungal agent for in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits fungal growth without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential impacts on liver and kidney function. It is essential to determine the optimal dosage to maximize the antifungal effects while minimizing any adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways related to protein synthesis inhibition. It interacts with the elongation factor 2 (EF-2) and ribosomes, disrupting the normal process of protein elongation . This interaction affects metabolic flux and metabolite levels within fungal cells, leading to the accumulation of incomplete protein products and subsequent cellular stress. The compound’s impact on these pathways is central to its antifungal activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to the ribosomes, where it exerts its inhibitory effects on protein synthesis. The compound’s distribution is crucial for its effectiveness, as it must reach the target sites within fungal cells to inhibit growth effectively.
Subcellular Localization
This compound localizes primarily to the ribosomes within fungal cells . This subcellular localization is essential for its activity, as it needs to interact with the elongation factor 2 (EF-2) to inhibit protein synthesis. The compound may also undergo post-translational modifications that enhance its targeting to specific cellular compartments, further increasing its effectiveness as an antifungal agent.
Propiedades
IUPAC Name |
sodium;(1R,2S,4R,5R,8R,9S,11R)-2-[[(2R,3S,4S,5S,6R)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxymethyl]-9-formyl-5-methyl-13-propan-2-yltetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40O8.Na/c1-13(2)19-8-16-9-25(11-28)18-7-6-14(3)17(18)10-26(16,27(19,25)24(31)32)12-34-23-21(30)20(29)22(33-5)15(4)35-23;/h8,11,13-18,20-23,29-30H,6-7,9-10,12H2,1-5H3,(H,31,32);/q;+1/p-1/t14-,15-,16+,17-,18-,20+,21+,22-,23-,25+,26+,27+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUKWKGTAAZHDW-IGICPMPSSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C1CC3(C4CC2(C3(C(=C4)C(C)C)C(=O)[O-])C=O)COC5C(C(C(C(O5)C)OC)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H]2[C@@H]1C[C@@]3([C@@H]4C[C@]2([C@]3(C(=C4)C(C)C)C(=O)[O-])C=O)CO[C@H]5[C@H]([C@@H]([C@@H]([C@H](O5)C)OC)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39NaO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


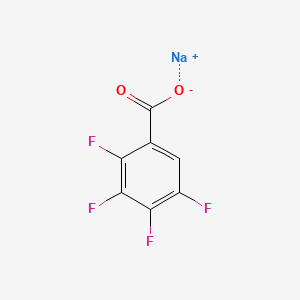
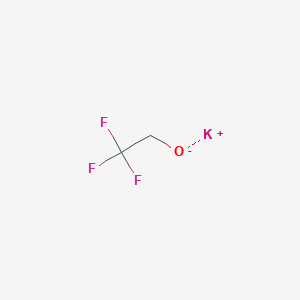


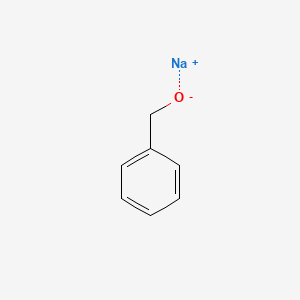
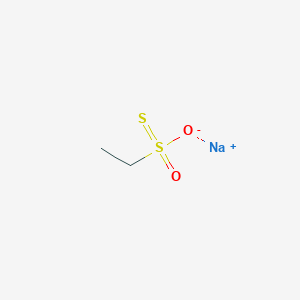
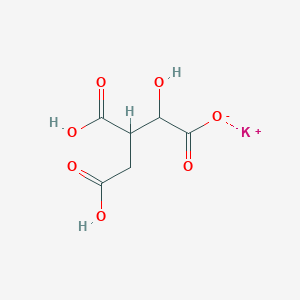
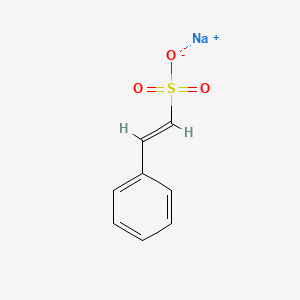
![Glutamic acid, N-[p-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-, monosodium salt](/img/structure/B1324494.png)
